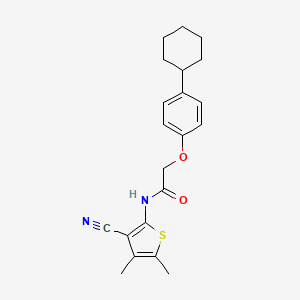![molecular formula C16H14N4O3S2 B5002901 3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5002901.png)
3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.05073267 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
ZINC02875679, also known as AB00368800-02, 3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, CBKinase1_011042, SR-01000293945, or CBKinase1_023442, is a complex compound. It’s known that zinc, a component of the compound, plays a crucial role in numerous biological functions, including cell cycle progression, immune functions, and many other physiological procedures .
Mode of Action
Zinc, a key component of the compound, is known to control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Biochemical Pathways
Zinc, a component of ZINC02875679, is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .
Pharmacokinetics
It’s known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
It’s known that zinc, a component of the compound, plays a crucial role in promoting malignancy and invasion in cancer cells, despite its low tissue concentration .
Action Environment
It’s known that zinc’s role in cell biology is reflected by the fact that approximately 10% of the human proteome is associated with zinc ions for regulation of gene expression, dna metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses .
属性
IUPAC Name |
3-(furan-2-ylmethyl)-6-methyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-9-5-12-14(25-9)17-16(24-8-10-6-13(21)19-18-10)20(15(12)22)7-11-3-2-4-23-11/h2-6H,7-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWGVJQNSLBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC(=O)NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-1,4-diazepane](/img/structure/B5002822.png)
![ethyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]-1-piperidinecarboxylate](/img/structure/B5002823.png)

![3-(2-{[5-(1-naphthyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5002830.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B5002832.png)

![2-[(4-fluorophenoxy)methyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002866.png)
![(5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5002873.png)
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5002877.png)
![2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5002880.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(5-chloro-2-pyridinyl)piperazine](/img/structure/B5002895.png)

![2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5002909.png)
![N-BENZYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5002917.png)
